molecular formula C16H9NO2 B13692094 Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- CAS No. 89447-90-5

Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-

Cat. No.: B13692094
CAS No.: 89447-90-5
M. Wt: 247.25 g/mol
InChI Key: WSRUAEWHXYSQRO-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-: is an organic compound that belongs to the class of phthalimides. These are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- typically involves the reaction of phthalic anhydride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its unique structure allows it to bind to specific receptors, leading to desired biological effects .

Comparison with Similar Compounds

Uniqueness: Benzonitrile, 4-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)- stands out due to its specific 1,3-dioxoisoindoline moiety, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in research and industry .

Properties

CAS No.

89447-90-5

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

4-(1,3-dioxoinden-2-yl)benzonitrile

InChI

InChI=1S/C16H9NO2/c17-9-10-5-7-11(8-6-10)14-15(18)12-3-1-2-4-13(12)16(14)19/h1-8,14H

InChI Key

WSRUAEWHXYSQRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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